molecular formula C16H23ClN2O4S B11135811 N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B11135811
M. Wt: 374.9 g/mol
InChI Key: YDGCHHLYJPKZGX-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, a seven-membered nitrogen-containing ring, and a benzenesulfonamide group, which contributes to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of hexamethyleneimine with chloroacetyl chloride to form 1-(azepan-1-yl)-2-chloroethanone . This intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide: Shares a similar azepane structure but lacks the benzenesulfonamide moiety.

    Azone®: Known for its use as a penetration enhancer in pharmaceutical formulations, featuring a similar azepane ring.

Uniqueness

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide is unique due to its combination of azepane and benzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23ClN2O4S

Molecular Weight

374.9 g/mol

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H23ClN2O4S/c1-12(16(20)19-9-5-3-4-6-10-19)18-24(21,22)15-11-13(17)7-8-14(15)23-2/h7-8,11-12,18H,3-6,9-10H2,1-2H3

InChI Key

YDGCHHLYJPKZGX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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